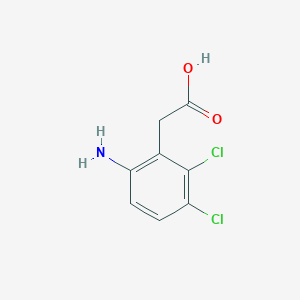

2-(6-Amino-2,3-dichlorophenyl)acetic acid

説明

Contextualization of Halogenated Aromatic Acids in Organic Synthesis

The halogenation of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. masterorganicchemistry.comlibretexts.org This reaction often requires the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen and generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.comlibretexts.org The position and number of halogen substituents can be controlled to a certain extent by the reaction conditions and the presence of other directing groups on the ring. The resulting halogenated aromatic compounds are versatile precursors for further synthetic manipulations, including cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

Significance of Amino Acid Moieties in Advanced Synthetic Methodologies

Amino acids are fundamental building blocks of life, but their utility extends far beyond their biological roles. In advanced synthetic methodologies, amino acid moieties are incorporated into molecules to introduce specific functionalities, improve solubility, and create chiral centers. frontiersin.org They are valuable precursors for the synthesis of biologically active compounds and natural products due to their ready availability, structural diversity, and stability. chemistryviews.org The presence of both an amino group and a carboxylic acid group allows for a wide range of chemical transformations. frontiersin.org

The introduction of amino acid components into non-natural structures is a common strategy in drug design to enhance pharmacological properties. nih.gov For instance, conjugating amino acids to existing drug molecules can lead to derivatives with improved activity and reduced side effects. nih.govnih.gov Furthermore, amino acids and their derivatives can act as organocatalysts and ligands in asymmetric synthesis, enabling the selective production of desired stereoisomers. chemistryviews.org The versatility of amino acids makes them indispensable tools for the construction of complex and functionally diverse molecules. acs.org

Overview of 2-(6-Amino-2,3-dichlorophenyl)acetic Acid as a Distinct Research Target

This compound stands as a distinct research target due to the unique combination of its structural features. This molecule integrates a phenylacetic acid core, two chlorine substituents, and an amino group, all positioned on the same aromatic ring. This specific arrangement of functional groups suggests a range of potential chemical reactivities and applications that distinguish it from more commonly studied compounds like diclofenac, where the dichlorophenyl group is part of an amino substituent on a separate phenylacetic acid molecule. stenutz.eu

The presence of the amino group ortho to the acetic acid side chain and meta to one of the chlorine atoms, along with the vicinal dichloro substitution, creates a unique electronic and steric environment. This arrangement is expected to influence the compound's acidity, nucleophilicity, and susceptibility to further chemical modification. The interplay of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups makes this molecule an interesting subject for studies in physical organic chemistry and as a potential building block for novel chemical entities.

Below is a table summarizing the key structural features of this compound and their potential influence on its chemical properties.

| Structural Feature | Potential Influence on Chemical Properties |

| Phenylacetic Acid Core | Provides a scaffold for further functionalization and potential biological activity. |

| 2,3-Dichloro Substitution | Electron-withdrawing nature influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. |

| 6-Amino Group | Acts as a nucleophilic center and an electron-donating group, potentially directing further electrophilic substitution. |

| Ortho-relationship of Amino and Acetic Acid Groups | May lead to intramolecular interactions or specific reactivity patterns. |

Detailed research into the synthesis and reactivity of this compound would be necessary to fully elucidate its chemical behavior and unlock its potential in various fields of chemical research.

Structure

3D Structure

特性

IUPAC Name |

2-(6-amino-2,3-dichlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDJCHBQVFGTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652171 | |

| Record name | (6-Amino-2,3-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-71-6 | |

| Record name | 6-Amino-2,3-dichlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Amino-2,3-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Chemical Reactivity and Transformation Pathways of 2 6 Amino 2,3 Dichlorophenyl Acetic Acid

Reaction Mechanisms Involving the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups are the primary sites of reactivity for many common organic transformations. Their respective nucleophilic and electrophilic characters, along with the electronic effects of the dichlorinated aromatic ring, govern the outcomes of these reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS): The aromatic ring of 2-(6-Amino-2,3-dichlorophenyl)acetic acid is subject to electrophilic attack, with the regiochemical outcome determined by the directing effects of the existing substituents.

Amino Group (-NH2): As a powerful activating group, the amino functionality strongly directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (sigma complex).

Chloro Groups (-Cl): The two chlorine atoms are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Carboxymethyl Group (-CH2COOH): This group is generally considered weakly deactivating and acts as a meta-director.

Considering the positions on the ring (C1-acetic acid, C2-amino, C3-chloro, C6-chloro), the C4 and C5 positions are available for substitution. The powerful activating and directing effect of the amino group at C2 is the dominant factor. It strongly directs electrophiles to its para position (C5) and its ortho position (C1, which is already substituted). Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C5 position. To prevent unwanted side reactions or oxidation of the highly active ring, the amino group is often protected via acetylation before performing EAS reactions.

Nucleophilic Aromatic Substitution (SNAr): Generally, aromatic rings that are rich in electrons, like anilines, are not susceptible to nucleophilic attack. SNAr reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups, such as nitro groups, which are absent in this compound. While the chlorine atoms could potentially act as leaving groups, the presence of the electron-donating amino group makes the ring less electrophilic and thus disfavors the addition-elimination mechanism typical of SNAr. Consequently, nucleophilic aromatic substitution on this compound is challenging and would likely require harsh reaction conditions or alternative mechanisms like benzyne (B1209423) formation.

Reactivity of the Carboxylic Acid Group in Esterification and Amidation Reactions

The carboxylic acid moiety readily participates in nucleophilic acyl substitution reactions to form esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible equilibrium-driven process.

| Reaction | Reagents | Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H2SO4 (cat.) | Heat, Reflux | Methyl or Ethyl Ester |

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a critical reaction, particularly in the synthesis of peptides and other biologically relevant molecules. Due to the acid-base reaction between a carboxylic acid and an amine, direct heating is often inefficient. Therefore, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxyl group, facilitating nucleophilic attack by the amine to form the amide bond. This method is effective even for coupling with amino acids.

| Reaction | Reagents | Conditions | Product Type |

| Amide Coupling | Amine (R-NH2), DCC | Room Temperature | N-substituted Amide |

Reactivity of the Amino Group in Acylation and Condensation Reactions

The primary amino group is a strong nucleophile and readily reacts with various electrophiles, particularly carbonyl compounds.

Acylation: The amino group can be easily acylated by reacting with acylating agents like acid chlorides or anhydrides. A common application is the acetylation of the amine with acetic anhydride. This reaction is often performed to protect the amino group, reducing its activating effect and nucleophilicity during subsequent reactions like electrophilic aromatic substitution or oxidation. The resulting acetamide (B32628) can be hydrolyzed back to the primary amine under acidic or basic conditions.

Condensation Reactions: The nucleophilic amino group can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the elimination of a water molecule. For instance, 2,3-dichloroaniline (B127971) can be condensed with various benzaldehyde (B42025) compounds by heating them in a solvent like ethanol, often resulting in the precipitation of the imine product upon cooling.

| Reactants | Conditions | Product |

| 2,3-dichloroaniline + Salicylaldehyde | Ethanol, Reflux | α-(2,3-dichlorophenylimino)-o-cresol |

| 2,3-dichloroaniline + 3,5-dichlorosalicylaldehyde | Ethanol | 4,6-dichloro-α-(2,3-dichlorophenylimino)-o-cresol |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of this compound can be directed at specific functional groups or the aromatic ring, depending on the chosen reagents and reaction conditions.

Selective Oxidation of Functional Groups and Aromatic Moieties

The selective oxidation of this multifunctional compound presents a synthetic challenge. The primary amine and the benzylic position of the acetic acid side chain are susceptible to oxidation.

Oxidation of the Amino Group: Aromatic amines can be oxidized by various reagents. Strong oxidants like potassium permanganate (B83412) (KMnO4) can lead to complex mixtures or degradation. nih.gov The oxidation of anilines is sensitive to pH and can be influenced by the manganese products formed during the reaction. nih.gov

Oxidation of the Acetic Acid Moiety: The methylene (B1212753) group (-CH2-) adjacent to the aromatic ring is a benzylic position. Strong oxidizing agents like KMnO4 under acidic conditions have been shown to oxidize the side chain of phenylacetic acid, potentially leading to cleavage and the formation of a carboxylic acid at the ring (after further oxidation of an intermediate aldehyde).

Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used to convert primary alcohols to aldehydes and secondary alcohols to ketones and are less likely to affect the other functional groups under standard conditions. libretexts.orgchemistrysteps.com

Directed Reduction Strategies for Carboxylic Acid and Aromatic Components

Selective reduction offers pathways to convert the carboxylic acid to an alcohol or to modify the aromatic ring.

Reduction of the Carboxylic Acid: Carboxylic acids can be selectively reduced to primary alcohols in the presence of less reactive functional groups like esters and, importantly, halogens. Borane (BH3), often used as a complex with tetrahydrofuran (B95107) (BH3-THF), is a remarkably effective reagent for this transformation. It reduces carboxylic acids rapidly and quantitatively without affecting aryl halides.

| Functional Group | Reagent | Product | Selectivity |

| Carboxylic Acid | Borane-THF (BH3-THF) | Primary Alcohol | High (Halides, esters, nitro groups are tolerated) |

Reduction of the Aromatic Ring:

Catalytic Hydrogenation: This method typically involves hydrogen gas (H2) and a metal catalyst (e.g., Pd, Pt, Ni). While effective for reducing the aromatic ring to a cyclohexane (B81311) ring, this method often leads to hydrodehalogenation, where the chlorine atoms are also removed. libretexts.org However, specific conditions, such as the addition of certain acids, can sometimes be used to inhibit this dehalogenation side reaction. google.com

Birch Reduction: This dissolving-metal reduction (typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol) reduces aromatic rings to 1,4-cyclohexadienes. libretexts.orgwikipedia.org Unlike catalytic hydrogenation, it does not typically remove aryl halides. The regioselectivity is determined by the electronic nature of the substituents. Electron-donating groups (like -NH2) and electron-withdrawing groups (like -COOH) direct the reduction to produce specific isomers of the resulting diene. wikipedia.orgmasterorganicchemistry.comyoutube.com For this molecule, the final structure of the diene would depend on the complex interplay between the activating amino group and the deactivating carboxylic acid and chloro groups.

Reductive Dehalogenation: Under specific anaerobic conditions, microbial cultures have been shown to reductively dechlorinate 2,3-dichloroaniline to aniline (B41778), demonstrating a biological pathway for the reduction of the aromatic halide components.

Intramolecular Cyclization and Rearrangement Processes

General studies on the cyclization of substituted N-aryl-2-(2-aminophenyl)alkylamides have shown that such reactions are subject to general acid catalysis. rsc.org The mechanism is often considered to be a rate-determining, concerted attack by the neutral amino group, followed by a proton transfer. rsc.org The rate of these cyclizations can be highly dependent on the steric bulk around the reacting centers. rsc.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Comprehensive kinetic and thermodynamic data for the reaction pathways of this compound are not specifically reported in the reviewed literature. To understand the reactivity of this compound, one would need to perform dedicated experimental and computational studies. Such studies would typically involve monitoring the reaction progress under various conditions to determine rate constants, activation energies, and other kinetic parameters. Thermodynamic properties such as enthalpy and entropy changes would provide insight into the spontaneity and equilibrium position of potential reactions.

Influence of Catalytic Systems on Reaction Rates and Selectivity

There is no specific information available in the searched literature regarding the influence of catalytic systems on the reaction rates and selectivity of this compound. In analogous chemical transformations, such as the synthesis of derivatives of the related compound 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (diclofenac), various catalysts are employed. For instance, copper chloride has been used as a catalyst in the synthesis of acetylenic amine derivatives of diclofenac. cyberleninka.ru The preparation of other derivatives has involved the use of phase transfer catalysts. google.com For intramolecular cyclizations of similar amino acids, both acid and base catalysis would be expected to play a significant role in modulating the reaction rates.

Table 1: Potential Catalytic Systems for Transformations of Aminophenylacetic Acids

| Catalyst Type | Potential Application | Expected Effect |

|---|---|---|

| Acid Catalysts (e.g., H₂SO₄, TsOH) | Intramolecular Cyclization (Lactam Formation) | Protonation of the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by the amino group. |

| Base Catalysts (e.g., NaH, K₂CO₃) | Intramolecular Cyclization (Lactam Formation) | Deprotonation of the amino group, increasing its nucleophilicity. |

Solvent Effects on Reaction Dynamics and Equilibrium

Specific studies on the solvent effects on the reaction dynamics and equilibrium of this compound have not been found. However, the choice of solvent is known to be a critical parameter in chemical reactions. For the potential intramolecular cyclization of this compound, the polarity of the solvent would be expected to play a crucial role. Polar protic solvents could solvate both the amino and carboxylic acid groups, potentially hindering the intramolecular interaction required for cyclization. In contrast, non-polar aprotic solvents might favor a conformation that facilitates the cyclization.

In the synthesis of derivatives of the related compound diclofenac, a variety of solvents have been utilized, including dimethylformamide, dimethyl sulfoxide (B87167), acetone, and tetrahydrofuran. google.com The selection of the solvent is often tailored to the specific reaction being performed, influencing both the reaction rate and the yield of the desired product.

Table 2: Expected Influence of Solvent Polarity on Intramolecular Cyclization

| Solvent Type | Example(s) | Expected Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol | May decrease | Solvation of the nucleophilic amino group and the electrophilic carboxylic acid group can stabilize the starting material and increase the activation energy for cyclization. |

| Polar Aprotic | DMSO, DMF | May increase or decrease | Can solvate cations, but less effectively solvates anions. The effect would depend on the specific mechanism and the nature of the transition state. |

Computational and Theoretical Chemistry Studies of 2 6 Amino 2,3 Dichlorophenyl Acetic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the behavior of molecules. These methods would provide a deep understanding of the structural and electronic characteristics of 2-(6-Amino-2,3-dichlorophenyl)acetic acid.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can predict bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal how the amino (-NH2), chloro (-Cl), and acetic acid (-CH2COOH) groups influence the geometry of the phenyl ring. Furthermore, mapping the potential energy surface would identify various conformers and the energy barriers between them, offering insights into the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap typically suggests higher reactivity. For the target molecule, this analysis would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual calculations for this compound.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Analysis of Intermolecular and Intramolecular Interactions

The noncovalent interactions within a molecule (intramolecular) and between adjacent molecules (intermolecular) are crucial for determining its physical properties and how it arranges itself in a solid state.

The presence of both a hydrogen-bond-donating amino group and a carboxylic acid group (which can donate and accept hydrogen bonds) makes this compound a prime candidate for forming extensive hydrogen bonding networks. An analysis would identify and characterize these bonds, such as N-H···O and O-H···O interactions, which would likely play a dominant role in its crystal packing and influence properties like melting point and solubility.

Beyond hydrogen bonds, weaker forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding (involving the chlorine atoms) would also contribute to the molecule's supramolecular structure. A computational study would map these forces to provide a complete understanding of the cohesive energies holding the molecules together in a condensed phase.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

Computational chemistry provides powerful tools for the detailed analysis of chemical bonding and non-covalent interactions within a molecule. Among these, the Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are pivotal in providing a chemically intuitive understanding of the electron distribution and interactions.

The Electron Localization Function (ELF) offers a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This function is invaluable for visualizing the spatial localization of electrons, thereby offering a clear depiction of core and valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF analysis allows for a partition of the molecular space into basins of electronic localization, which correspond to the traditional chemical concepts of atomic shells, chemical bonds, and lone pairs. nih.gov

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCI). wikipedia.orgnih.gov This technique is based on the relationship between the electron density (ρ) and its gradient. Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between different types of non-covalent interactions, such as hydrogen bonds (strong, attractive), van der Waals interactions (weak, attractive), and steric clashes (repulsive). researchgate.netmdpi.com

For a molecule like this compound, ELF analysis would be expected to delineate the covalent bonds within the phenyl rings, the carboxylic acid group, and the amino group, as well as the lone pairs on the nitrogen and oxygen atoms. RDG analysis would be instrumental in identifying intramolecular hydrogen bonds, for instance between the amino group and the carboxylic acid moiety, and other weak interactions that contribute to the molecule's conformational stability.

To illustrate the type of information obtained from these analyses, the following table presents hypothetical data for non-covalent interactions that could be identified in a related molecule, 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, using RDG analysis.

Table 1: Illustrative Non-Covalent Interaction Analysis of a Related Dichlorophenyl Amino Acid Derivative

| Interaction Type | Involved Atoms | Distance (Å) | Electron Density (ρ) | RDG Value |

|---|---|---|---|---|

| Hydrogen Bond | N-H···O=C | 1.98 | 0.035 | 0.25 |

| van der Waals | C-H···Cl | 2.85 | 0.015 | 0.50 |

Theoretical Spectroscopic Characterization

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By employing quantum chemical methods, it is possible to simulate various types of spectra, providing valuable insights into the molecular structure and electronic properties.

Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule based on its vibrational modes. Density Functional Theory (DFT) calculations are widely used to compute the vibrational frequencies and intensities of a molecule in its ground state. nih.govmdpi.com These theoretical predictions are crucial for the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

For this compound, DFT calculations would predict the characteristic vibrational frequencies for the stretching and bending modes of its functional groups, including the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the C-Cl stretches of the dichlorophenyl ring. A comparison of the computed spectrum with experimental data allows for a detailed understanding of the molecule's vibrational behavior.

The following table shows a representative set of calculated vibrational frequencies and their assignments for a structurally similar compound, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297), which illustrates the type of data obtained from such calculations. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for a Related Dichlorophenyl Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3420 | 3350 | - |

| C=O Stretch (Amide) | 1685 | 1670 | 1672 |

| C=O Stretch (Ester) | 1750 | 1745 | - |

| C-Cl Stretch | 830 | 825 | 828 |

Theoretical UV-Vis Spectroscopy via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.com It provides information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.net

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption profile. These transitions would likely involve the π-systems of the phenyl rings and the non-bonding electrons of the amino and carboxyl groups. Such calculations are valuable for understanding the electronic structure and photophysical properties of the molecule.

An illustrative example of TD-DFT calculated absorption data for a molecule with similar electronic features is presented in the table below.

Table 3: Illustrative TD-DFT Calculated UV-Vis Absorption Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 3.85 | 322 | 0.25 |

| HOMO-1 → LUMO | 4.20 | 295 | 0.18 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. d-nb.infoacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. nih.gov These theoretical chemical shifts, when compared with experimental data, can aid in the assignment of NMR signals and the confirmation of molecular structures. nrel.gov

For this compound, DFT calculations would provide theoretical values for the chemical shifts of all hydrogen and carbon atoms in the molecule. This would be particularly useful for assigning the signals of the protons and carbons in the substituted phenyl ring, where the electronic environment is complex.

The following table provides a set of hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound, illustrating the expected output from such a computational study.

Table 4: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

|---|---|---|

| Carboxyl OH | 11.5 | - |

| Carboxyl C=O | - | 175.2 |

| Methylene (B1212753) CH₂ | 3.65 | 38.5 |

| Phenyl C1 | - | 130.8 |

| Phenyl C2 | - | 128.9 |

| Phenyl C3 | - | 132.1 |

| Phenyl C4 | 7.15 | 122.4 |

| Phenyl C5 | 6.80 | 118.7 |

| Phenyl C6 | - | 145.3 |

Reactive Site Analysis and Reactivity Descriptors

Understanding the reactivity of a molecule is crucial for predicting its chemical behavior. Computational chemistry offers a range of tools, known as reactivity descriptors, which are derived from conceptual DFT to identify the most reactive sites within a molecule.

Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites

The Fukui function, f(r), is a key reactivity descriptor in conceptual DFT that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. wikipedia.org It is used to identify the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. schrodinger.com

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (addition of an electron). A higher value indicates a more reactive site for a nucleophile. scm.com

f⁻(r): for electrophilic attack (removal of an electron). A higher value indicates a more reactive site for an electrophile. scm.com

f⁰(r): for radical attack.

By calculating the condensed Fukui functions for each atom in a molecule, one can rank the atoms according to their reactivity towards different types of reagents. bas.bg For this compound, Fukui function analysis would help in predicting which atoms are most likely to participate in chemical reactions. For instance, the nitrogen atom of the amino group is expected to be a primary site for electrophilic attack, while the carbonyl carbon of the carboxylic acid group would be a likely site for nucleophilic attack.

An illustrative table of condensed Fukui function values for the key atoms in a related molecule is provided below.

Table 5: Illustrative Condensed Fukui Function Values for a Related Amino Dichlorophenyl Compound

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |

|---|---|---|---|

| N (Amino) | 0.08 | 0.25 | 0.165 |

| C (Carbonyl) | 0.22 | 0.05 | 0.135 |

| O (Carbonyl) | 0.15 | 0.12 | 0.135 |

| C4 (Phenyl) | 0.10 | 0.09 | 0.095 |

Electrostatic Potential Maps for Molecular Surface Reactivity

No published studies containing data on the electrostatic potential maps for this compound were found.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

No published studies containing data from molecular modeling and dynamics simulations for the conformational analysis of this compound were found.

Information regarding "this compound" is not available in the searched scientific literature.

The provided outline requests detailed information on derivatization strategies, its role as a synthetic intermediate, and its use in the synthesis of novel analogues and heterocyclic compounds. Unfortunately, no data corresponding to these specific topics for "this compound" could be located.

It is important to note that searches for this compound frequently yield results for a different, well-known structural isomer, 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, commonly known as Diclofenac. This compound has been extensively studied and utilized in the synthesis of various derivatives and heterocyclic systems. However, the distinct substitution pattern of the amino and chloro groups on the phenyl ring makes it a fundamentally different molecule from the requested "this compound."

Due to the absence of specific research on "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of content for the specified outline would require non-existent data and would not meet the standards of scientific accuracy. Therefore, the requested article cannot be provided at this time.

Derivatization Strategies and Role As a Synthetic Intermediate

Future Research Directions and Unexplored Avenues in 2 6 Amino 2,3 Dichlorophenyl Acetic Acid Research

Development of Novel Sustainable and Green Chemistry Routes for Synthesis

The development of environmentally friendly synthetic processes is a cornerstone of modern chemistry. nih.gov Future research on 2-(6-Amino-2,3-dichlorophenyl)acetic acid is expected to prioritize the integration of green chemistry principles to minimize environmental impact and enhance efficiency. nih.govnih.gov This involves moving away from conventional methods that may rely on harsh reagents or produce significant waste streams towards more sustainable alternatives.

Key areas of focus will likely include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound, reducing the number of steps, solvent usage, and purification needs. nih.gov

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace volatile and often toxic organic solvents.

Catalysis: Exploring novel catalytic systems, including biocatalysts (enzymes) or heterogeneous catalysts, that can be easily recovered and reused, promoting atom economy and reducing waste. rsc.org The industrial process of nitrogen fixation, for instance, highlights the environmental impact of traditional catalytic processes and underscores the need for milder, more sustainable methods. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Principles for this compound

| Principle | Conventional Approach | Proposed Green Chemistry Approach |

| Atom Economy | Often involves stoichiometric reagents and protecting groups, leading to lower atom economy. | Utilization of catalytic methods and addition reactions to maximize the incorporation of starting materials into the final product. |

| Solvent Use | Reliance on chlorinated or other volatile organic compounds (VOCs). | Application of water, ionic liquids, or solvent-free reaction conditions. |

| Energy Efficiency | May require high temperatures and pressures for extended periods. | Use of microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption. |

| Waste Generation | Can produce significant amounts of hazardous by-products and waste. | Designing synthetic routes that minimize by-product formation and facilitate easier purification. |

Advanced Spectroscopic Probes for Elucidating Reaction Intermediates and Transient Species

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Future research will likely employ advanced spectroscopic techniques to study the formation and decay of short-lived intermediates and transient species during the synthesis of this compound. These methods provide real-time snapshots of a chemical reaction, offering insights that are unattainable through conventional analysis of starting materials and final products.

Potential techniques to be explored include:

In-situ NMR and IR Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time without altering the reaction conditions.

Transient Absorption Spectroscopy: To detect and characterize highly reactive, short-lived species such as radicals or excited states.

Mass Spectrometry Techniques: Using methods like reaction-interface mass spectrometry (RIMS) to sample and identify intermediates directly from the reaction mixture.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Probe | Information Gained | Potential Application in Synthesis of this compound |

| Stopped-Flow UV-Vis | Kinetics of fast reaction steps. | Studying the initial aminating or cyclization steps which may occur on a millisecond timescale. |

| Time-Resolved FTIR | Structural information on transient species. | Identifying the structure of unstable intermediates formed during bond formation or cleavage. |

| In-situ NMR | Real-time concentration profiles and structural elucidation of major species. | Optimizing reaction conditions (temperature, catalyst loading) by directly observing the rate of product formation and by-product generation. |

| Raman Spectroscopy | Vibrational information, complementary to IR, often suitable for aqueous systems. | Monitoring reactions in green solvents like water to understand catalyst behavior and reaction progress. |

Expansion of Computational Models for Predicting Complex Chemical Interactions

Computational chemistry offers a powerful toolkit for predicting molecular properties, reaction pathways, and interactions, thereby guiding experimental work and accelerating discovery. mdpi.com Future research on this compound will benefit significantly from the expansion of computational models. These models can be used to screen potential synthetic routes, predict spectroscopic signatures of unknown intermediates, and understand the compound's potential interactions with biological targets.

Key computational approaches include:

Density Functional Theory (DFT): To calculate the energies of reactants, transition states, and products, thereby mapping out the most likely reaction mechanisms and predicting kinetic and thermodynamic parameters.

Molecular Docking: To predict the binding orientation and affinity of this compound with proteins or other biological macromolecules, which is crucial for understanding its potential bioactivity.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules or biological environments.

Table 3: Computational Models and Their Applications

| Computational Method | Objective | Relevance to this compound Research |

| Quantum Mechanics (e.g., DFT) | Elucidate reaction mechanisms, predict reactivity, and calculate spectroscopic properties. | Identify the most energetically favorable synthetic pathway; predict NMR or IR spectra of proposed intermediates to guide experimental detection. |

| Molecular Docking | Predict binding modes and affinities to a target receptor or enzyme. | Screen for potential biological targets and guide the design of new derivatives with enhanced activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties. | Predict the properties of hypothetical derivatives before their synthesis, prioritizing candidates with desired characteristics. |

| Molecular Dynamics (MD) | Simulate molecular motion and conformational changes over time. | Understand how the molecule interacts with its environment (e.g., water, a binding pocket) and assess its structural stability. |

High-Throughput Screening for Unconventional Synthetic Transformations and Reactivity Profiles

High-throughput screening (HTS) allows for the rapid testing of thousands of different reaction conditions or compounds in parallel. tox21.gov Applying HTS to this compound research could uncover novel synthetic transformations and expand our understanding of its reactivity profile. By using miniaturized, automated platforms, researchers can efficiently screen vast libraries of catalysts, reagents, and solvents to identify unexpected and potentially valuable chemical reactions. scienceintheclassroom.org

Future HTS campaigns could focus on:

Discovering Novel Catalysts: Screening diverse metal catalysts and ligands for challenging bond-forming reactions, such as C-H activation or asymmetric transformations.

Mapping Reactivity: Subjecting the core structure of this compound to a wide array of reagents to discover new functionalization strategies.

Optimization of Reaction Conditions: Rapidly identifying the optimal combination of solvent, temperature, and catalyst for a given transformation, significantly accelerating the development of synthetic protocols. scienceintheclassroom.org

Table 4: Hypothetical High-Throughput Screening Array for a Novel Coupling Reaction

| Plate Axis | Variables | Example | Purpose |

| Rows (A-H) | Catalyst | Palladium, Nickel, Copper, and Iridium complexes with various ligands. | Identify the most effective metal and ligand combination for the desired transformation. |

| Columns (1-12) | Solvent/Base Combination | Toluene/K₂CO₃, Dioxane/Cs₂CO₃, DMF/Et₃N, etc. | Determine the optimal solvent and base system for catalyst performance and product yield. |

| Plate Condition 1 | Temperature | Room Temperature | Screen for mild reaction conditions. |

| Plate Condition 2 | Temperature | 80 °C | Screen for reactions requiring thermal energy. |

Exploration of Stereochemical Implications in Synthetic Pathways and Molecular Recognition

The this compound molecule contains a chiral center at the carbon atom bearing the amino and carboxyl groups. The spatial arrangement of these groups (stereochemistry) can have a profound impact on the molecule's physical properties and its interaction with other chiral molecules, particularly biological targets like enzymes and receptors. A critical area for future research is the development of stereoselective synthetic methods to produce single enantiomers (either the R or S form) of the compound.

Key research avenues include:

Asymmetric Synthesis: Developing catalytic asymmetric methods that can selectively produce one enantiomer over the other, which is highly desirable for pharmaceutical applications.

Chiral Resolution: Devising efficient methods to separate racemic mixtures (equal amounts of both enantiomers) into their pure enantiomeric components.

Stereochemical-Activity Relationship Studies: Systematically evaluating the biological activity of each pure enantiomer to understand how stereochemistry influences molecular recognition and function. The synthesis of new proteinogenic amino acid conjugates of similar compounds has shown that molecular structure is directly related to activity. nih.gov

Table 5: Comparison of Stereoselective Synthesis Methods

| Method | Description | Advantages | Challenges |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials from nature. | Conceptually straightforward; high enantiomeric purity can be achieved. | Limited by the availability of suitable chiral starting materials. |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Highly efficient and atom-economical; a wide range of catalysts are available. | Development of a suitable catalyst for a specific transformation can be time-consuming. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Reliable and predictable; a well-established methodology. | Requires additional steps for attachment and removal of the auxiliary, reducing overall efficiency. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High selectivity under mild conditions; environmentally friendly. | Limited to a theoretical maximum yield of 50% for the desired enantiomer. |

Q & A

Q. What are the established synthetic routes for 2-(6-Amino-2,3-dichlorophenyl)acetic acid, and how can their efficiency be evaluated?

- Methodological Answer : Common synthetic routes include multi-step reactions starting from substituted chlorophenyl precursors. For example, three-component reactions involving amino groups and halogenated intermediates (e.g., coupling with dimedone or pyrimidine derivatives) can yield the target compound. Optimization of catalysts (e.g., p-TSA) and solvents (e.g., glacial acetic acid) is critical to reducing reaction time and improving yields. Yields typically range from 68–73% under reflux conditions, as demonstrated in similar syntheses . Characterization via HPLC and NMR is recommended to assess purity and confirm structural integrity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as shown for analogous dichlorophenylacetic acid derivatives with monoclinic crystal systems (P2₁/c space group, a = 12.5022 Å, b = 8.2690 Å) . Complementary techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid, amine).

- ¹H/¹³C NMR to resolve substituent patterns on the aromatic ring.

Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm.

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO or ethanol (≤1% v/v). For aqueous buffers, adjust pH to deprotonate the carboxylic acid group (pKa ~2–3). Sonication or mild heating (30–40°C) may aid dissolution. Pre-formulation studies using dynamic light scattering (DLS) are advised to assess aggregation in biological media.

Advanced Research Questions

Q. What strategies minimize by-products like Anagrelide-related impurities during synthesis?

- Methodological Answer : By-products such as ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate or quinazolinyl derivatives can arise from incomplete cyclization or side reactions . Mitigation strategies include:

- Temperature control : Maintain reflux conditions to ensure complete ring closure.

- Catalyst screening : Use p-TSA in acetic acid to enhance reaction specificity .

- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC.

Q. How do structural modifications (e.g., halogen positioning) influence the compound’s physicochemical and biological properties?

- Methodological Answer : Comparative studies of analogs (e.g., 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid) reveal that:

- Electron-withdrawing groups (e.g., Cl, F) at ortho positions increase acidity (pKa shift) and metabolic stability .

- Amino group placement affects hydrogen-bonding potential and receptor binding.

Computational modeling (e.g., DFT for charge distribution) paired with in vitro assays (e.g., enzyme inhibition) can quantify structure-activity relationships.

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or IR data may stem from tautomerism or polymorphic forms. For example:

- Variable-temperature NMR can identify dynamic equilibria (e.g., amine proton exchange).

- Single-crystal XRD (as in Acta Cryst. studies ) distinguishes between isomeric forms.

Cross-validate with HRMS and elemental analysis to confirm empirical formulas.

Q. What scalable synthesis methods balance yield and environmental safety for industrial research?

- Methodological Answer : Green chemistry approaches include:

- Solvent substitution : Replace glacial acetic acid with biodegradable ionic liquids.

- Catalyst recycling : Immobilize p-TSA on silica to reduce waste .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time.

Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring for quality control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。